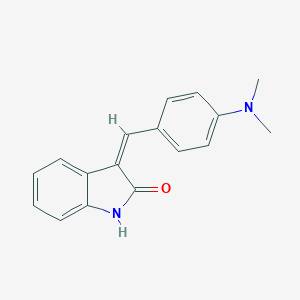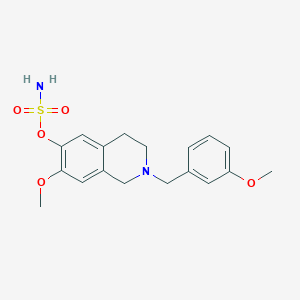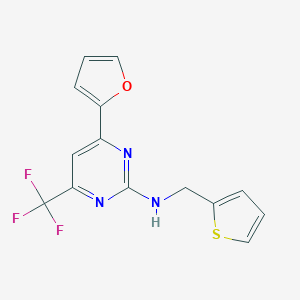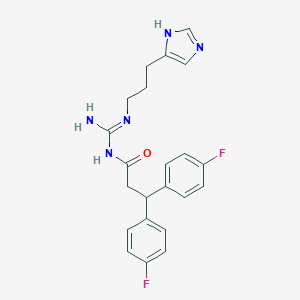
SU 4312
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SU 4312 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de las tirosina quinasas.
Biología: Investigado por sus efectos neuroprotectores y su papel en la inhibición de la óxido nítrico sintasa neuronal.
Medicina: Explorado por su potencial en el tratamiento de trastornos neurodegenerativos y cáncer debido a sus propiedades antiangiogénicas.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a VEGFR y PDGFR
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one” and related compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, and evaluation of their potential applications in various fields, such as medicine and materials science .
Mecanismo De Acción
SU 4312 ejerce sus efectos inhibiendo selectivamente las tirosina quinasas VEGFR y PDGFR. Esta inhibición evita la fosforilación de estos receptores, bloqueando así las vías de señalización descendentes implicadas en la angiogénesis y la proliferación celular. Además, this compound inhibe la óxido nítrico sintasa neuronal, proporcionando neuroprotección contra la neurotoxicidad mediada por óxido nítrico .
Análisis Bioquímico
Biochemical Properties
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to proteins involved in signal transduction pathways, altering their conformation and activity .
Cellular Effects
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can result in the upregulation or downregulation of target genes, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . These interactions can lead to changes in cellular processes, such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products can have different biochemical properties and effects on cells, which need to be considered in long-term studies. Additionally, the temporal effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or necrosis in certain cell types . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the dosage-dependent effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can vary between different animal models, necessitating careful consideration of species-specific responses .
Metabolic Pathways
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . For example, it can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in oxidative phosphorylation . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), affecting their redox state and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SU 4312 implica la condensación de 4-dimetilaminobenzaldehído con isatina en presencia de una base. La reacción generalmente procede bajo condiciones suaves, produciendo el producto deseado después de la purificación .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación utilizando la ruta sintética mencionada. La escalabilidad de este método permite la producción de this compound en cantidades mayores según sea necesario para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
SU 4312 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones generalmente ocurren bajo condiciones suaves con el uso de una base.
Reacciones de Oxidación: Se pueden usar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para oxidar this compound.
Reacciones de Reducción: Se pueden emplear agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reducir this compound.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de indolinona sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
SU 5416: Otro potente inhibidor de VEGFR, pero con perfiles de selectividad y potencia diferentes.
Nintedanib: Un inhibidor triple de angioquinasas que se dirige a VEGFR, PDGFR y el receptor del factor de crecimiento de fibroblastos (FGFR).
Dovitinib: Un inhibidor multidiana de la tirosina quinasa receptora con actividad contra VEGFR, PDGFR y FGFR
Singularidad
SU 4312 es único debido a su inhibición selectiva de VEGFR y PDGFR con efectos mínimos en otras tirosina quinasas receptoras como el receptor del factor de crecimiento epidérmico (EGFR) y el receptor 2 del factor de crecimiento epidérmico humano (HER2). Esta selectividad lo convierte en una herramienta valiosa para estudiar vías de señalización específicas y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-07-7 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU 4312 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the doping process and stability of DMBI-doped semiconductors?A19: The solvent used in the doping process can significantly impact the dopant distribution, doping efficiency, and stability of the final material. For instance, o-dichlorobenzene was found to be an optimal solvent for N-DMBI doping of carbon nanotube yarns, while polar solvents like o-dichlorobenzene can improve the miscibility and doping efficiency of DMBI in certain polymers. [, , ]
A1: The provided research papers do not delve into the detailed pharmacokinetic and pharmacodynamic properties of DMBI.
Q2: What in vitro and in vivo models have been used to study the effects of DMBI?A20: Various in vitro and in vivo models have been employed to investigate the effects of DMBI, including: - Cell culture: Glioma cell lines [] - Animal models: Mouse models of glioma and retinal neovascularization [, ] - Clinical Trials: No clinical trials were discussed in the provided research articles.
A2: The provided research papers do not offer information about resistance mechanisms or cross-resistance related to DMBI.
A2: The provided research papers primarily focus on the application and mechanism of action of DMBI and do not provide detailed information on its toxicological profile.
Q3: What are some of the cross-disciplinary applications of DMBI?A28: DMBI has found applications in various disciplines, highlighting its versatility:
- Material Science and Engineering: As an n-type dopant for organic electronics and thermoelectric materials. [, , , ]
- Chemistry: As a reagent in organic synthesis and for the photodebromination of bromophenylalkenes. [, ]
- Biotechnology and Food Science: As a precursor for the production of vitamin B12. [, , ]
- Medicine: Investigated for its potential in treating cancer and neurodegenerative disorders. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)



![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)

